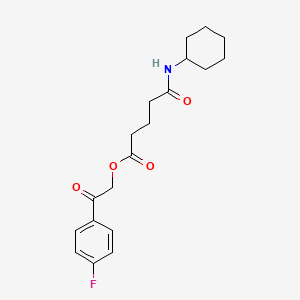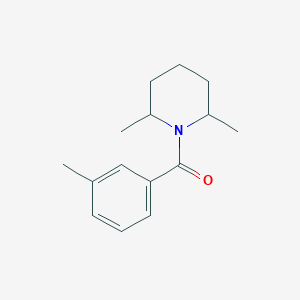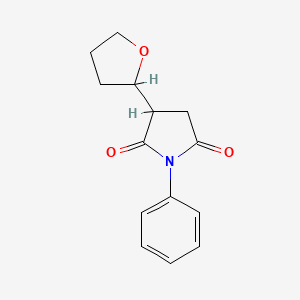![molecular formula C16H13NO3 B4973871 4-[(5-methyl-2-furyl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4973871.png)
4-[(5-methyl-2-furyl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(5-methyl-2-furyl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one, also known as MFO, is a synthetic compound that has been widely used in scientific research due to its unique properties.
作用机制
The mechanism of action of 4-[(5-methyl-2-furyl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one involves the formation of a complex with metal ions, which leads to the activation of oxygen to produce reactive oxygen species (ROS). These ROS can cause oxidative damage to cells and tissues, which can be utilized in photodynamic therapy to selectively destroy cancer cells.
Biochemical and Physiological Effects:
4-[(5-methyl-2-furyl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to have a variety of biochemical and physiological effects. It has been reported to induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes. 4-[(5-methyl-2-furyl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
实验室实验的优点和局限性
One of the advantages of using 4-[(5-methyl-2-furyl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one in lab experiments is its high sensitivity and selectivity for metal ions. It can detect metal ions at low concentrations and in complex biological samples. However, one of the limitations of 4-[(5-methyl-2-furyl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one is its potential toxicity, which can affect the accuracy and reliability of the experimental results.
未来方向
There are several future directions for the use of 4-[(5-methyl-2-furyl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one in scientific research. One potential direction is the development of 4-[(5-methyl-2-furyl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one-based probes for the detection of other biomolecules, such as proteins and nucleic acids. Another direction is the optimization of the synthesis method to improve the yield and purity of 4-[(5-methyl-2-furyl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one. Additionally, the potential use of 4-[(5-methyl-2-furyl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one in other applications, such as catalysis and sensing, should be explored.
In conclusion, 4-[(5-methyl-2-furyl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one is a synthetic compound that has been widely used in scientific research due to its unique properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-[(5-methyl-2-furyl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one have been discussed in this paper. The use of 4-[(5-methyl-2-furyl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one in scientific research has the potential to contribute to the development of new diagnostic and therapeutic tools for various diseases.
合成方法
The synthesis of 4-[(5-methyl-2-furyl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one involves the reaction of 5-methyl-2-furaldehyde with 2-methylbenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to cyclization to form the oxazole ring. The yield of 4-[(5-methyl-2-furyl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one can be improved by optimizing the reaction conditions, such as the temperature and reaction time.
科学研究应用
4-[(5-methyl-2-furyl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has been widely used in scientific research as a fluorescent probe due to its unique fluorescent properties. It can be used to detect metal ions, such as copper and iron, in biological samples. 4-[(5-methyl-2-furyl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has also been used as a photosensitizer in photodynamic therapy, which is a promising treatment for various types of cancer.
属性
IUPAC Name |
(4Z)-4-[(5-methylfuran-2-yl)methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-10-5-3-4-6-13(10)15-17-14(16(18)20-15)9-12-8-7-11(2)19-12/h3-9H,1-2H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMGIUCBODHJCG-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CC3=CC=C(O3)C)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=N/C(=C\C3=CC=C(O3)C)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-methyl-2-furyl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol](/img/structure/B4973796.png)
![4-[(4-fluorobenzoyl)amino]phenyl acetate](/img/structure/B4973805.png)
![8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-1-(2-phenylethyl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4973813.png)
![3-(4-chlorophenyl)-2-ethyl-5,7-dimethyl-6-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4973819.png)


![isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate](/img/structure/B4973841.png)
![4'-(2-chlorophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4973853.png)


![[2-(2-isopropyl-5-methylphenoxy)ethyl]amine hydrochloride](/img/structure/B4973886.png)
![1,3-benzodioxol-5-yl[4-(benzyloxy)-3-methoxybenzyl]amine](/img/structure/B4973887.png)
amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4973891.png)
